N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
Description
N-{[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole core substituted with a 2-chloro-6-fluorophenyl group at the 3-position and a methylacetamide linker. This structural complexity suggests applications in targeting central nervous system (CNS) receptors or enzymes, particularly given the oxadiazole moiety’s prevalence in cannabinoid receptor ligands and kinase inhibitors .
Properties
Molecular Formula |
C20H20ClFN4O3 |
|---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
N-[[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C20H20ClFN4O3/c21-14-4-3-5-15(22)18(14)19-24-17(29-25-19)13-23-16(27)12-20(6-10-28-11-7-20)26-8-1-2-9-26/h1-5,8-9H,6-7,10-13H2,(H,23,27) |
InChI Key |
QZXUZBFZCLGZLU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)NCC2=NC(=NO2)C3=C(C=CC=C3Cl)F)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile under acidic or basic conditions.
Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Pyrrole Moiety: The pyrrole ring is synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Assembly of the Tetrahydropyran Ring: The tetrahydropyran ring is formed via an intramolecular cyclization reaction.
Final Coupling: The final step involves coupling the oxadiazole intermediate with the pyrrole-tetrahydropyran intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorofluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide exhibits promising antimicrobial activity. Preliminary studies suggest it may effectively inhibit the growth of various bacteria and fungi. The compound's mechanism of action is believed to involve interactions with specific enzymes or receptors, modulating their activity and influencing biological pathways associated with microbial resistance .
Anticancer Activity
This compound has also shown potential anticancer properties in preliminary studies. The oxadiazole and pyrrole moieties are known for their ability to interact with cellular targets involved in cancer progression. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth . Further investigations are necessary to elucidate the specific pathways influenced by this compound.
Agricultural Applications
Given its bioactivity, derivatives of this compound could be explored as potential pesticides or herbicides. The structural characteristics that confer antimicrobial properties may also be beneficial in combating phytopathogenic microorganisms .
Chemical Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps, including the formation of the oxadiazole ring and subsequent functionalization with pyrrole and acetamide groups. Understanding the synthetic pathways can lead to the development of new derivatives with enhanced biological activities or reduced toxicity .
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Contains a unique combination of oxadiazole and pyrrole rings |
Case Study 1: Antimicrobial Activity Evaluation
In a study evaluating various derivatives of oxadiazoles, compounds structurally related to this compound demonstrated significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of related compounds found that those containing oxadiazole rings exhibited cytotoxic effects on multiple cancer cell lines, suggesting that modifications to the structure could enhance efficacy against specific cancers .
Mechanism of Action
The mechanism of action of N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
MA Series (MA1, MA2, MA3)
- Structure: MA1 (3-(3-(3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propylamino)quinolin-6-ol) shares the 1,2,4-oxadiazole core but differs in the fluorophenyl substitution (2-chloro-4-fluorophenyl vs. 2-chloro-6-fluorophenyl in the target compound). MA2 and MA3 include methoxy or fluoroethoxy groups on the quinoline ring, absent in the target compound .
- Activity: MA1–MA3 are high-affinity type 2 cannabinoid receptor (CB2) agonists with moderate blood-brain barrier (BBB) penetration (logP = 2.8–3.1). The target compound’s 6-fluoro substitution and pyrrole-functionalized pyran may improve BBB permeability compared to MA1–MA3 (logP ~3.5–4.0, estimated).
Patent-Protected Oxadiazole Derivatives
- Structure: A patented compound (3-((3-(4-(2-(isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione) shares the oxadiazole core but incorporates sulfonyl and morpholino groups, contrasting with the target’s pyrrole-pyran system .
- Function : The patent compound is optimized for solubility and metabolic stability (logD ~2.5), whereas the target compound’s pyrrole-pyran group may prioritize CNS penetration over systemic stability.
Pyrazolo-Pyrimidine and Chromenone Analogues
- Structure: Example 83 (2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one) lacks the oxadiazole core but shares fluorophenyl and heterocyclic motifs. The target compound’s acetamide linker and pyran ring differentiate its pharmacokinetic profile .
- Activity : Pyrazolo-pyrimidine derivatives often target kinases (e.g., PI3K, mTOR), whereas oxadiazole-containing compounds like the target may exhibit CB2 or 5-HT receptor affinity .
Pyrazolo[1,5-a]pyrimidine Derivatives
- Structure : 1370226-20-2 (6-[(3-chloro-4-fluorophenyl)methyl]-5-cyclobutylpyrazolo[1,5-a]pyrimidin-7-ol) and 1373524-69-6 ((3S)-1-(Phenylcarbonyl)-N-[1-({3-[4-(trifluoromethyl)phenyl]-1H-indol-6-yl}carbonyl)azetidin-3-yl]pyrrolidin-3-amine) feature fused pyrimidine or indole rings instead of oxadiazole. These compounds prioritize kinase or protease inhibition over receptor agonism .
Comparative Data Table
Key Research Findings and Implications
- Positional Isomerism : The 6-fluoro substitution in the target compound’s phenyl ring may enhance steric accessibility for receptor binding compared to MA1’s 4-fluoro isomer .
- Metabolic Stability: The patent compound’s morpholino and sulfonyl groups suggest prioritization of plasma stability, whereas the target compound’s design may trade stability for CNS activity .
Biological Activity
N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and related research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a 1,2,4-oxadiazole moiety and a pyrrole derivative. Its molecular formula is , with a molecular weight of approximately 328.77 g/mol. The presence of the 2-chloro-6-fluorophenyl group enhances its lipophilicity and biological activity.
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit diverse biological activities due to their ability to interact with various biological targets. These include:
- Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives have shown cytotoxic effects against multiple cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others with IC50 values ranging from 10 to 100 µM .
- Antimicrobial Properties : Compounds similar to this compound have shown significant activity against bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 3.12 µg/mL .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of various oxadiazole derivatives, including compounds structurally similar to this compound. The results showed that these compounds significantly reduced cell viability in treated cell lines compared to controls. The mechanism involved the induction of apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives were tested against clinical isolates of Staphylococcus aureus and E. coli. The results indicated that these compounds exhibited potent antibacterial activity, with specific attention to their ability to disrupt bacterial cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
